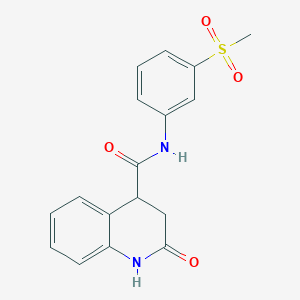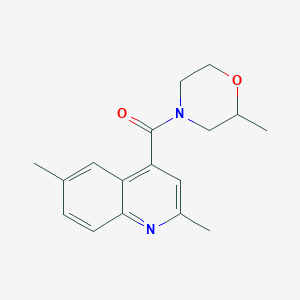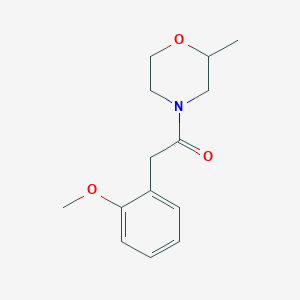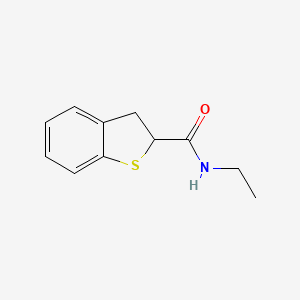
N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as MSQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSQ is a quinoline-based compound that possesses a unique chemical structure, which makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis or programmed cell death in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its antitumor activity, N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to possess anti-inflammatory, antioxidant, and antibacterial properties. These properties make N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide a potential candidate for the development of new drugs for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its unique chemical structure, which allows for the development of new drugs with specific biological activities. However, the synthesis of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a complex process that requires specialized equipment and expertise. In addition, the high cost of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide may limit its use in certain research studies.
Future Directions
There are several future directions for the research on N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One of the most promising directions is the development of new drugs based on the chemical structure of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in more detail to gain a better understanding of its biological activities. Additionally, the synthesis of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be optimized to improve the yield and purity of the final product, which will enable its wider use in scientific research.
Synthesis Methods
The synthesis of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction between 3-methylsulfonylphenylamine and 2-cyanobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to further reactions to obtain the final N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide compound. The synthesis of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Scientific Research Applications
N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is in the field of medicinal chemistry. N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit significant antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(3-methylsulfonylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24(22,23)12-6-4-5-11(9-12)18-17(21)14-10-16(20)19-15-8-3-2-7-13(14)15/h2-9,14H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUZSZFKPLCJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)

![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)



![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)

![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)

![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)